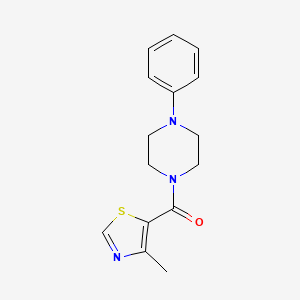

1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine

Description

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-12-14(20-11-16-12)15(19)18-9-7-17(8-10-18)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXJFTJNCVDJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine typically involves the reaction of 4-methyl-1,3-thiazole-5-carbonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the thiazole or piperazine rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the thiazole or piperazine rings.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow for diverse chemical modifications that can lead to the development of new compounds with tailored properties .

Research has indicated that 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine exhibits potential biological activities:

- Antimicrobial Properties: Studies suggest that derivatives of thiazole compounds can demonstrate significant antimicrobial effects against various pathogens .

- Anticancer Activity: The compound has been investigated for its cytotoxic effects on cancer cell lines. For instance, derivatives containing thiazole moieties have shown promising results in inhibiting tumor growth .

Medicinal Chemistry

The compound is being explored as a potential drug candidate due to its ability to interact with specific biological targets. Its mechanism of action involves binding to enzymes or receptors, which modulates their activity and results in various biological effects .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials with specific properties, particularly in pharmaceuticals and agrochemicals .

Anticancer Activity

A study published in PubMed Central evaluated the cytotoxic activity of several thiazole derivatives against cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting their potential as effective anticancer agents .

Antimicrobial Efficacy

Research conducted on thiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be considerably lower than those for conventional antibiotics, indicating a strong potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperazine derivatives modified with aromatic acyl groups. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Studies

Linker Type and Membrane Interaction

- The carbonyl linker in the target compound and PR27 facilitates deeper membrane penetration compared to sulfonyl () or aliphatic linkers (). This is attributed to interactions between the carbonyl lone pair and lipid bilayer components .

- SC213 , lacking a carbonyl group, exhibits reduced membrane permeability, underscoring the importance of the amide bond in cellular uptake .

Substituent Effects on Receptor Binding

- The 4-methylthiazole group in the target compound may enhance selectivity for dopamine receptors (D2R/D3R) compared to fluorophenyl-substituted analogues (), which are more lipophilic but prone to off-target effects .

- Sulfonyl-linked analogues () prioritize peripheral activity (e.g., radiation mitigation) over CNS effects due to reduced blood-brain barrier penetration .

Synthetic Accessibility

- The target compound’s synthesis parallels methods described in , involving coupling of 4-phenylpiperazine with thiazole-carboxylic acid derivatives. Yields (31–86%) and purity are comparable to other piperazine-based compounds .

Thermodynamic and Kinetic Profiles

- PR27 and related oxicam derivatives () demonstrate that linker length and substituent position (e.g., fluorine) modulate both membrane localization and metabolic stability. The target compound’s shorter linker may limit off-target interactions .

Tables

Table 1: Structural Comparison of Key Analogues

| Feature | Target Compound | SC213 | PR27 | 1-[(4-Nitrophenyl)sulfonyl] Derivative |

|---|---|---|---|---|

| Linker Type | Carbonyl | Phenoxypropyl | Carbonyl + aliphatic | Sulfonyl |

| Aromatic Substituent | 4-Methylthiazole | None | 1,2-Benzothiazine | 4-Nitrophenyl |

| Membrane Penetration | Moderate | Low | High | Low |

| Primary Activity | CNS (hypothesized) | D2R antagonism | Anti-inflammatory | Radiation mitigation |

Biological Activity

1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a piperazine moiety, and a carbonyl group, which contribute to its unique chemical properties and biological interactions.

The synthesis of this compound typically involves the reaction of 4-methyl-1,3-thiazole-5-carbonyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. This process neutralizes the hydrochloric acid produced during the reaction, facilitating the formation of the desired compound. The structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds containing thiazole and piperazine moieties exhibit significant anticancer activity. For instance, this compound has been investigated for its effects on various cancer cell lines. The compound's mechanism of action may involve inhibition of specific enzymes or receptors that play critical roles in cancer proliferation.

Table 1: Anticancer Activity Against Different Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The MIC values reflect the lowest concentration of the compound that prevents visible growth of bacteria. These findings underscore the potential utility of this compound in developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiazole ring is known for its electron-withdrawing properties, which enhance the compound's binding affinity to target proteins. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound in experimental models:

- In Vivo Study on Tumor Growth : A study conducted on mice bearing human tumor xenografts demonstrated that administration of this compound significantly reduced tumor size compared to control groups (p < 0.05) .

- Combination Therapy : Research indicated that combining this compound with established chemotherapeutics enhanced overall antitumor efficacy and reduced side effects in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.